molecular formula C₁₈H₂₂BrNO B107915 Embramine CAS No. 3565-72-8

Embramine

Cat. No. B107915
CAS RN: 3565-72-8
M. Wt: 348.3 g/mol
InChI Key: URSRSKSNFPUKGH-UHFFFAOYSA-N
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Description

Embramine, also known as Mebryl and Bromadryl, is an antihistamine and anticholinergic . It belongs to the group of maleate salts and is used in the treatment of idiopathic urticaria .


Molecular Structure Analysis

Embramine has the molecular formula C18H22BrNO and a molecular weight of 348.28 g/mol . The structure of Embramine contains a total of 44 bonds, including 22 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aliphatic), and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

Embramine has a molecular weight of 348.3 g/mol . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

  • Open Access to Scientific Information : Embrapa, a Brazilian agricultural research company, implemented an initiative for open access to scientific information to improve the capture, storage, organization, preservation, retrieval, and dissemination of scientific data produced by agricultural research communities (Bertin et al., 2009).

  • Monitoring Scientific Production : A study highlighting the use of bibliometric and scientometric analysis to monitor scientific production, human resources, and partnerships in Embrapa, which may be relevant to the management of scientific research data in various fields including pharmacology (Filho & Dias, 2008).

  • Embrapa's Image in Scientific Field : This research investigates the construction of Embrapa's dominant position in the agricultural scientific field, which could provide insights into how organizations achieve prominence in specific scientific domains (Araújo et al., 2011).

  • Bridging Research and Society : Embrapa's efforts in managing Science and Technology information to promote scientific communication and disseminate research findings to the public can offer valuable perspectives on disseminating scientific knowledge, applicable in various fields including drug research (Bertin et al., 2009).

  • Environmental Preservation and Research : An evaluation of Embrapa's study on the preservation status of forest fragments, highlighting the importance of rigorous scientific analysis in environmental and possibly pharmaceutical research (Vacchiano et al., 2018).

  • Research Networks in Embrapa : This paper evaluates Embrapa's research network in developing agricultural innovations, which may provide insights into building effective research networks in pharmaceuticals (Bueno et al., 2020).

  • Technological Information Management : The paper discusses Embrapa's approach to managing technological information and quantitative methods in scientific research, relevant to various fields including pharmaceutical research (Souza et al., 2020).

  • Efficiency in Agricultural Research : A study on research production efficiency at Embrapa, using Data Envelopment Analysis, might offer insights into optimizing research efficiency in other domains such as pharmaceutical research (Souza et al., 1999).

Safety And Hazards

When handling Embramine, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-[1-(4-bromophenyl)-1-phenylethoxy]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16/h4-12H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSRSKSNFPUKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13977-28-1 (hydrochloride)
Record name Embramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003565728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60863198
Record name Embramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Embramine

CAS RN

3565-72-8
Record name Embramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3565-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Embramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003565728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Embramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMBRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HH0KD7Z416
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Embramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240239
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
MS Sengar, S Saxena, SP Satsangee… - Journal of The …, 2022 - iopscience.iop.org
This paper discusses the synthesis and application of graphene oxide (GO)/1-butyl-3-methylimidazolium tetrafluoroborate [BMIM][BF 4] nanocomposite. The nanocomposite, GO/[BMIM][…
Number of citations: 2 iopscience.iop.org
BV Satyanarayana, BR Narashimha… - Indian Journal of …, 1975 - ijdvl.com
A comparative clinical trial of Mebryl and Dimethindene was undertaken. Forty three patients, belonging to either sex, and suffering from conditions like pruritus, urticaria, contact …
Number of citations: 3 ijdvl.com
VA Prabhu - Reactions, 2013 - search.proquest.com
… The woman was treated with paracetamol [acetaminophen], hydroxyzine, embramine and … to méthylprednisolone, while levetiracetam and embramine were withdrawn; her condition …
Number of citations: 0 search.proquest.com
M Singh, S Kaur - Indian Journal of Dermatology, Venereology and …, 1987 - ijdvl.com
… 25 mg once a day, chlorpheniramine maleate 4 mg 4 times a day, hydroxyzine hydrochloride 10 mg 4 times a day, cyproheptidine hydrochloride 4 mg 4 times a day, embramine …
Number of citations: 1 ijdvl.com
CSP Sastry, TASR Prasad, MV Suryanarayana - Microchimica Acta, 1990 - Springer
A rapid, simple, precise, accurate and highly sensitive method for the determination of some antihistaminic agents such as dimethindene maleate (DMM), embramine hydrochloride (…
Number of citations: 10 link.springer.com
V Jokl, B Vítkovič, M Polášek - Journal of Chromatography A, 1989 - Elsevier
… This is demonstrated by the analyses of two model binary mixtures involving amitriptyline and nortriptyline or moxastine and embramine. Practical analyses, though partly limited by the …
Number of citations: 4 www.sciencedirect.com
M Kuhnert-Brandstätter, M Geiler, I Wurian - Microchimica Acta, 1983 - Springer
… No enantiotropic conversion was detected between the two crystal forms of diclofenamide, embramine hydrochloride, etidocaine hydrochloride, fendiline hydrochloride and …
Number of citations: 4 link.springer.com
HD Revanasiddappa, L Shivakumar… - Chemical Sciences …, 2012 - go.gale.com
The mononuclear Mn (II) complexes of the type [Mn [(L). sub. n][([H. sub. 2] O). sub. 2][Cl. sub. 2]](where n= 1 or 2) were prepared with biologically important drugs viz. Clomiphene …
Number of citations: 6 go.gale.com
K Basavaiah, VS Charan… - Indian journal …, 2002 - MedKnow Publications and Media
Number of citations: 2
K Basavaiah, VS Charan - Acta Ciencia Indica Chemistry, 2001 - PRAGATI PRAKASHAN
Number of citations: 8

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